Hydrophobicity: An Order-of-Magnitude Increase in LogP Over Neopentyl Glycol Drives Water Resistance
The replacement of the two methyl groups in neopentyl glycol (2,2-dimethylpropane-1,3-diol) with n-butyl chains in 2,2-dibutylpropane-1,3-diol results in a profound shift in hydrophobicity. The calculated partition coefficient (XLogP3) for 2,2-dibutylpropane-1,3-diol is 2.9 [1]. In stark contrast, neopentyl glycol has an experimental LogP of -1.04 [2]. This difference of nearly 4 LogP units indicates that the target compound is significantly more lipophilic, with a theoretical ~8,000-fold greater partition into an organic phase.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Neopentyl Glycol (2,2-dimethylpropane-1,3-diol) - Experimental LogP = -1.04 |
| Quantified Difference | ΔLogP ≈ +3.94; Theoretical partition difference ~8,700-fold |
| Conditions | Computational (PubChem XLogP3 algorithm) and experimental reference data. |
Why This Matters
This quantifiable hydrophobicity is the key driver for procuring this compound over NPG when formulating water-repellent, hydrolytically stable polyesters and polyurethanes for coatings and sealants.
- [1] PubChem. (2025). Compound Summary: 2,2-Dibutylpropane-1,3-diol. CID 4080430. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary: Neopentyl glycol. CID 31344. National Center for Biotechnology Information. View Source
